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Compound of Interest

Compound Name: BMS-986122

Cat. No.: B1667243

A comprehensive analysis of the preclinical abuse liability of the novel p-opioid receptor
positive allosteric modulator, BMS-986122, in comparison to the G-protein biased agonist
oliceridine and the conventional opioid fentanyl. This guide provides a detailed overview of the
experimental data, methodologies, and underlying signaling pathways.

Executive Summary

BMS-986122, a selective positive allosteric modulator (PAM) of the p-opioid receptor (MOR), is
a novel analgesic candidate with a mechanism of action distinct from traditional opioids.[1][2][3]
By enhancing the effects of endogenous opioids rather than acting as a direct agonist, BMS-
986122 is hypothesized to have a reduced side-effect profile, including a lower potential for
abuse. Preclinical evidence to date supports this hypothesis, with studies demonstrating a lack
of rewarding effects for BMS-986122 in conditioned place preference (CPP) assays, a key
indicator of abuse liability. In contrast, both the G-protein biased agonist oliceridine and the
conventional opioid fentanyl exhibit a clear potential for abuse in similar preclinical models. This
guide will delve into the available preclinical data, provide detailed experimental protocols for
assessing abuse potential, and visualize the key signaling pathways and experimental
workflows.

Comparative Analysis of Preclinical Abuse Potential

The abuse potential of a novel compound is a critical aspect of its preclinical safety
assessment. Standard assays used to evaluate abuse liability in animal models include
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conditioned place preference (CPP), intravenous self-administration, and drug discrimination
studies.

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral assay to measure the rewarding or aversive
properties of a drug. It relies on the principle of Pavlovian conditioning, where an animal learns
to associate a specific environment with the effects of a drug. A preference for the drug-paired
environment is indicative of rewarding properties and potential for abuse.

A key study by Livingston and colleagues (2021) directly compared the rewarding effects of
BMS-986122 and morphine in a mouse CPP model.[4][5] The results demonstrated that while
morphine (10 mg/kg) induced a significant preference for the drug-paired chamber, BMS-
986122 (10 mg/kg) did not produce any rewarding effects in this assay.[4] This suggests a
significantly lower abuse potential for BMS-986122 compared to a classic opioid agonist.

In contrast, preclinical studies with oliceridine have shown that it produces rewarding effects in
CPP assays in mice, similar to morphine.[6][7] Fentanyl, a potent synthetic opioid, is also well-
established to induce robust conditioned place preference across a range of doses in rodents.
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Outcome in
Compound Species Dose(s) Conditioned Place
Preference (CPP)

No significant
preference for the
BMS-986122 Mouse 10 mg/kg drug-paired chamber

compared to vehicle.

[4]

Caused reward
Oliceridine Mouse Not specified behavior in the CPP

assay.[6][7]

Significant preference
Morphine Mouse 10 mg/kg for the drug-paired
chamber.[4][8]

Consistently induces
Fentanyl Rat/Mouse Various robust place

preference.

Intravenous Self-Administration

The intravenous self-administration assay is considered the gold standard for assessing the
reinforcing properties of a drug, which is a direct measure of its abuse potential. In this model,
animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous
infusion of the drug. The rate and pattern of self-administration provide a quantitative measure
of the drug's reinforcing efficacy.

Currently, there is a lack of publicly available data from intravenous self-administration studies
specifically investigating BMS-986122. This represents a significant data gap in the
comprehensive assessment of its abuse liability.

For the comparator drugs, both oliceridine and fentanyl are readily self-administered by
laboratory animals. Studies have shown that rats will work to receive intravenous infusions of
fentanyl, and the rate of self-administration is dose-dependent.[9][10][11] Similarly, oliceridine
has been shown to be self-administered by rodents.
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Reinforcing Effect in Self-

Compound Species o .
Administration

BMS-986122 - Data not available

Oliceridine Rodents Readily self-administered
Readily self-administered in a

Fentanyl Rat dose-dependent manner.[9]

[10][11]

Drug Discrimination

Drug discrimination studies assess the subjective effects of a novel compound by determining if
it can substitute for a known drug of abuse. Animals are trained to recognize the interoceptive
cues of a specific drug (e.g., morphine) and respond on a designated lever to receive a reward.
They are then tested with the novel compound to see if it elicits a similar subjective state,
causing them to respond on the drug-appropriate lever.

As with self-administration studies, there is currently no publicly available data from drug
discrimination studies on BMS-986122.

Fentanyl and its analogs have been shown to fully substitute for morphine in drug
discrimination paradigms, indicating similar subjective effects.[12] This is consistent with their
shared mechanism of action as p-opioid receptor agonists.

Subjective Effects in Drug

Compound Species S
Discrimination
BMS-986122 - Data not available
Oliceridine - Data not available
Fully substitutes for morphine.
Fentanyl Rat

[12]

Experimental Methodologies

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10332850/
https://www.mdpi.com/2076-3425/11/8/1064
https://www.researchgate.net/figure/Fentanyl-self-administration-in-rats-A-Rats-displayed-a-consistent-pattern-of-intake_fig1_373349944
https://www.benchchem.com/product/b1667243?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8626635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

To ensure the reproducibility and validity of preclinical abuse potential studies, it is crucial to
follow detailed and standardized experimental protocols.

Conditioned Place Preference (CPP) Protocol (based on
Livingston et al., 2021)

e Subjects: Male and female mice.

o Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer
chambers, separated by a central, neutral chamber.

e Procedure:

o Habituation (Day 1): Mice are allowed to freely explore all three chambers for a baseline
period (e.g., 15-30 minutes) to determine any initial chamber preference.

o Conditioning (Days 2-5): This phase consists of alternating daily injections of the test
compound and vehicle. On drug conditioning days, mice receive an injection of either
BMS-986122 (10 mg/kg, i.p.) or morphine (10 mg/kg, i.p.) and are confined to one of the
outer chambers for a set period (e.g., 30 minutes). On vehicle conditioning days, they
receive a vehicle injection and are confined to the opposite chamber. The pairing of the
drug with a specific chamber is counterbalanced across animals.

o Test (Day 6): Following the conditioning phase, the partitions between the chambers are
removed, and the mice are placed in the central chamber and allowed to freely explore the
entire apparatus for a set period (e.g., 15-30 minutes). The time spent in each of the outer
chambers is recorded.

o Data Analysis: The preference score is calculated as the time spent in the drug-paired
chamber minus the time spent in the vehicle-paired chamber on the test day. A significant
positive score indicates a conditioned place preference.[4]

Intravenous Self-Administration Protocol (General
Opioid Protocol for Rats)

e Subjects: Male and female rats.
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e Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter
into the jugular vein, which is externalized on the back.

o Apparatus: Standard operant conditioning chambers equipped with two levers (one active,
one inactive), a stimulus light above the active lever, and an infusion pump connected to the
rat's catheter.

e Procedure:

o Acquisition: Rats are placed in the operant chambers and learn to press the active lever to
receive an intravenous infusion of the opioid (e.g., fentanyl, 2.5 pg/kg/infusion). Each
infusion is paired with a brief light and/or tone cue. The inactive lever has no programmed
consequences. Sessions typically last for 1-6 hours daily.

o Dose-Response Evaluation: Once stable self-administration is established, the dose of the
opioid per infusion is varied across sessions to determine the dose-response curve.

o Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a
progressive ratio schedule can be implemented where the number of lever presses
required to receive an infusion increases with each successive infusion. The "breakpoint”
(the highest number of presses an animal will make for a single infusion) is a measure of
the drug's reinforcing strength.

o Data Analysis: The primary dependent variables are the number of infusions earned and the
number of active versus inactive lever presses. A significantly higher number of active lever
presses compared to inactive presses indicates that the drug is acting as a reinforcer.

Drug Discrimination Protocol (General Opioid Protocol
for Rodents)

e Subjects: Rats or mice.
e Apparatus: Standard two-lever operant conditioning chambers.

e Procedure:
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o Training: Animals are trained to discriminate between an injection of a known opioid (e.g.,
morphine, 3.2 mg/kg, s.c.) and a vehicle injection. On days when morphine is
administered, responses on one lever (the "drug” lever) are reinforced with a food pellet,
while responses on the other lever are not. On vehicle days, responses on the opposite
lever (the "vehicle" lever) are reinforced. Training continues until the animals can reliably
discriminate between the two conditions.[12]

o Testing: Once the discrimination is learned, test sessions are conducted where animals
are administered various doses of the novel compound (e.g., BMS-986122) or other drugs
of interest. The percentage of responses on the drug-appropriate lever is measured.

» Data Analysis: Full substitution is considered to have occurred if a dose of the test drug
results in a high percentage (typically >80%) of responding on the drug-appropriate lever.
This indicates that the test drug produces subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows

The differential abuse potential of BMS-986122, oliceridine, and fentanyl can be understood by
examining their distinct interactions with the p-opioid receptor and the subsequent downstream
signaling cascades.

p-Opioid Receptor Signaling

Activation of the p-opioid receptor by a conventional agonist like morphine or fentanyl initiates
two primary signaling pathways: the G-protein pathway and the B-arrestin pathway.[13][14][15]
The G-protein pathway is primarily associated with the analgesic effects of opioids, while the -
arrestin pathway is implicated in many of the adverse effects, including respiratory depression
and the development of tolerance and dependence.[13][15]
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p-Opioid Receptor Signaling Pathways.

BMS-986122, as a PAM, does not directly activate the MOR but rather enhances the signaling
of endogenous opioids. This may lead to a more balanced activation of G-protein and 3-
arrestin pathways, potentially contributing to its reduced side-effect profile. Oliceridine is a G-
protein biased agonist, meaning it preferentially activates the G-protein pathway over the 3-
arrestin pathway. While this was initially thought to reduce abuse potential, preclinical data
suggests it still retains rewarding properties.

Experimental Workflow for Preclinical Abuse Potential
Assessment
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The assessment of a new drug's abuse potential follows a structured workflow, integrating
various preclinical models to build a comprehensive profile of its liability.
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Workflow for Preclinical Abuse Potential Assessment.

This workflow begins with in vitro studies to characterize the compound's interaction with the
target receptor. This is followed by a battery of in vivo behavioral assays to assess its
rewarding, reinforcing, and subjective effects. The data from these studies are then integrated
and compared to those of known drugs of abuse to provide an overall assessment of the
compound's abuse potential.

Conclusion

The available preclinical evidence strongly suggests that BMS-986122 possesses a
significantly lower abuse potential compared to the conventional opioid fentanyl and the G-
protein biased agonist oliceridine. The lack of rewarding effects in the conditioned place
preference assay is a key finding supporting this conclusion. However, a comprehensive
assessment of its abuse liability is currently limited by the absence of data from intravenous
self-administration and drug discrimination studies. Further research in these areas is
warranted to fully characterize the abuse potential of this promising novel analgesic. The
distinct mechanism of action of BMS-986122 as a p-opioid receptor PAM offers a potential
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therapeutic advantage by harnessing the body's endogenous opioid system, which may
translate to a safer and less addictive pain medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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